7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one

Description

Historical Context of Flavonoid Research

Flavonoid research originated in the 1930s with Albert Szent-Györgyi’s work on citrus extracts, initially termed "Vitamin P" due to their capillary-strengthening effects. This early focus on flavonoid bioactivity laid the groundwork for isolating compounds like 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one . By the 21st century, advances in metabolomics and genetic engineering enabled the discovery of novel biosynthesis pathways, such as fungal nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) systems that produce flavonoid precursors. These breakthroughs expanded the known structural diversity of flavonoids, including methoxylated derivatives like this compound, which emerged as subjects of interest for their unique substitution patterns and potential biological roles.

Taxonomic Position within Flavonoid Compounds

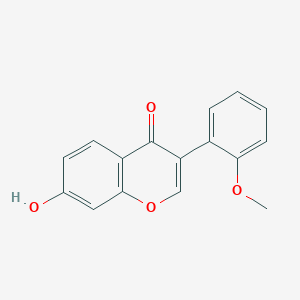

This compound belongs to the flavone subclass, characterized by a 2-phenylchromen-4-one backbone (C6–C3–C6 structure). Its structural features include:

- A hydroxyl group at position 7 (C7) on the A-ring.

- A 2-methoxyphenyl group at position 3 (C3) on the B-ring.

This configuration distinguishes it from common flavones like apigenin (C7 hydroxyl, no methoxy) and chrysin (C5 and C7 hydroxyls). The methoxy substitution at the ortho position of the B-ring is rare, making this compound a structurally specialized flavone.

Table 1: Structural Comparison with Representative Flavones

| Compound | A-Ring Substitutions | B-Ring Substitutions | C-Ring Saturation |

|---|---|---|---|

| This compound | C7–OH | C3–2-OCH₃ | Unsaturated |

| Apigenin | C5–OH, C7–OH | C4'–OH | Unsaturated |

| Chrysin | C5–OH, C7–OH | None | Unsaturated |

| Naringenin | C5–OH, C7–OH | C4'–OH | Saturated |

Nomenclature and Structural Identification

The IUPAC name This compound reflects its:

- Chromen-4-one core (4-oxo-4H-chromene).

- Hydroxyl group at position 7.

- 2-methoxyphenyl substituent at position 3.

Spectroscopic data confirm its structure:

- ¹H-NMR : Signals at δ 6.8–7.5 ppm (aromatic protons), δ 3.9 ppm (methoxy group).

- ¹³C-NMR : Carbonyl resonance at δ 178 ppm (C4), aromatic carbons between δ 110–160 ppm.

- UV-Vis : Absorption maxima at 270 nm (A-ring) and 340 nm (B-ring conjugation).

The compound’s CAS registry number is 63909-40-0 , with a molecular formula of C₁₆H₁₂O₄ and a molar mass of 268.26 g/mol .

Significance in Natural Product Chemistry

This flavone exemplifies structural innovation in plant secondary metabolism. Its isolation from Imperata cylindrica roots highlights its role in plant defense mechanisms, potentially mitigating oxidative stress or pathogen attacks. Methoxylation at C3 enhances lipid solubility, which may improve bioavailability in pharmacological contexts. Recent studies on fungal flavonoid biosynthesis suggest that analogous compounds could be produced via engineered microbial systems, offering sustainable production routes.

Properties

IUPAC Name |

7-hydroxy-3-(2-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-14-5-3-2-4-11(14)13-9-20-15-8-10(17)6-7-12(15)16(13)18/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLHZSCENKUUSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80419858 | |

| Record name | 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63909-40-0 | |

| Record name | 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classic Acid-Catalyzed Condensation Methods

The Pechmann condensation remains a foundational approach for constructing the chromone core. This method involves the reaction of a phenolic compound with a β-ketoester under strongly acidic conditions. For 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one, resorcinol (1,3-dihydroxybenzene) serves as the phenolic precursor, while ethyl acetoacetate introduces the acetyl moiety necessary for cyclization .

Reaction Conditions :

-

Catalyst : Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Temperature : 80–100°C

-

Duration : 4–6 hours

The reaction proceeds via electrophilic substitution at the para position of the hydroxyl group, followed by cyclodehydration to form the chromone ring. Introducing the 2-methoxyphenyl substituent requires pre-functionalization of the β-ketoester with a methoxy group or post-synthetic modification via Friedel-Crafts alkylation.

Yield Optimization :

-

Solvent Choice : Anhydrous ethanol maximizes cyclization efficiency.

-

Workup : Neutralization with aqueous sodium bicarbonate (NaHCO₃) followed by recrystallization from ethanol/water mixtures yields pure product (reported yield: 62–68%) .

Photoredox-Mediated Synthesis

Recent advances in photoredox catalysis enable efficient chromone synthesis under mild conditions. This method employs visible light to drive radical intermediates, reducing side reactions and improving regioselectivity .

General Procedure :

-

Reactants : Salicylic acid derivative (0.2 mmol), phenylacetylene (0.24 mmol)

-

Catalyst : Mes-Acr-MeClO₄ (5 mol%)

-

Additives : Diphenyl sulfide (Ph₂S, 0.3 mmol), potassium carbonate (K₂CO₃, 0.04 mmol)

-

Solvent : DMSO/H₂O (4:1 v/v)

-

Light Source : Blue LED (450 nm) at room temperature

Mechanistic Insights :

The photocatalyst generates aryl radicals from phenylacetylene, which undergo regioselective addition to the salicylic acid framework. Subsequent oxidative cyclization forms the chromone ring with minimal byproducts .

Advantages :

-

Yield : 85–92% (superior to traditional methods)

-

Purity : Reduced need for column chromatography due to high selectivity

Multi-Step Synthesis with Protective Group Chemistry

For precise functionalization at the 7-hydroxy position, protective group strategies are critical. This approach involves:

Step 1: Protection of the Hydroxyl Group

-

Reagent : Benzyl bromide (BnBr) in the presence of K₂CO₃

-

Solvent : Anhydrous acetone

-

Outcome : 7-Benzyloxy intermediate (isolated yield: 89%)

Step 2: Friedel-Crafts Acylation

-

Reactant : 2-Methoxybenzoyl chloride

-

Catalyst : AlCl₃ (1.2 equiv)

-

Conditions : Dichloromethane (DCM), 0°C to room temperature

-

Outcome : Introduction of the 2-methoxyphenyl group at position 3

Step 3: Deprotection and Cyclization

-

Reagent : Hydrogen gas (H₂) over palladium-on-carbon (Pd/C)

-

Solvent : Ethanol

-

Outcome : Removal of the benzyl group and spontaneous cyclization to yield the target compound (overall yield: 57%)

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Pechmann Condensation | 62–68% | 4–6 hours | Low cost, scalable | Harsh acidic conditions, moderate purity |

| Photoredox Catalysis | 85–92% | 2–3 hours | Mild conditions, high selectivity | Requires specialized equipment |

| Multi-Step Synthesis | 57% | 12–18 hours | Precise functionalization | Labor-intensive, lower overall yield |

Characterization and Validation

Post-synthetic characterization ensures structural fidelity:

-

NMR Spectroscopy :

-

X-Ray Crystallography :

Challenges and Optimization Strategies

-

Regioselectivity : Competing electrophilic attack at C-6 vs. C-8 positions necessitates careful control of reaction kinetics. DFT calculations indicate that the 7-hydroxyl group directs electrophiles to C-8 via resonance stabilization.

-

Byproduct Formation : Photoredox methods minimize dimerization through rapid radical recombination .

-

Scalability : Continuous-flow reactors enhance photoredox scalability by improving light penetration and heat dissipation .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-2’-methoxyisoflavone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxyl or methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's chemical formula is , featuring a chromone backbone with methoxy substitutions that influence its reactivity and biological activity. The specific structural characteristics contribute to its potential therapeutic effects.

Chemistry

- Synthesis of Derivatives : 7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one serves as a precursor for synthesizing more complex flavonoid derivatives. This is essential for developing new compounds with enhanced biological activities.

Biology

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress, which is crucial in preventing diseases linked to oxidative damage, such as cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : It has been shown to inhibit the production of inflammatory mediators in macrophages, indicating its potential as an anti-inflammatory agent.

Medicine

- Anticancer Properties : Research indicates that this compound induces apoptosis in various cancer cell lines and inhibits tumor growth in vivo. Its mechanisms involve modulation of signaling pathways related to cell survival and proliferation.

Data Table: Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | , |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | , |

| Anticancer | Induces apoptosis | , |

Case Study 1: Antioxidant Activity

A study demonstrated that this compound significantly reduced oxidative stress markers in cellular models. This suggests its potential role in therapeutic strategies against oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Effects

In vitro experiments showed that the compound suppressed nitric oxide production in LPS-stimulated RAW 264.7 macrophages without cytotoxicity. This finding supports its application as a natural anti-inflammatory agent.

Case Study 3: Anticancer Properties

Research involving various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis via caspase activation. These results highlight its potential as a novel anticancer therapeutic.

Mechanism of Action

The mechanism of action of 7-hydroxy-2’-methoxyisoflavone involves its interaction with various molecular targets and pathways:

Molecular Targets: It targets enzymes such as cyclin-dependent kinases (CDKs) and other proteins involved in cell cycle regulation.

Pathways Involved: The compound can modulate signaling pathways related to inflammation, oxidative stress, and apoptosis.

Comparison with Similar Compounds

7-Hydroxy-2’-methoxyisoflavone can be compared with other similar isoflavones:

Similar Compounds: Examples include 7-hydroxy-5-methoxyisoflavone, 4’-hydroxy-6,7-dimethoxyisoflavone, and 4’,6-dimethoxy-8-hydroxy-7-hydroxymethylisoflavone

Uniqueness: The unique structural features of 7-hydroxy-2’-methoxyisoflavone, such as the specific positioning of hydroxyl and methoxy groups, contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one, commonly referred to as a chromone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes existing research findings on its biological activity, focusing on its anti-inflammatory, anti-cancer, and antioxidant properties.

Chemical Structure and Properties

The compound features a chromone core with a hydroxyl group at position 7 and a methoxy-substituted phenyl group at position 3. Its molecular formula is C16H14O4, with a molecular weight of approximately 270.28 g/mol. The structural characteristics contribute to its biological activities, which are explored in the following sections.

Anti-Inflammatory Activity

Research indicates that derivatives of chromone compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various cellular models. A notable study demonstrated that 3-methylquercetin derivatives, which share structural similarities with this compound, effectively inhibited IL-6 signaling pathways relevant to rheumatoid arthritis .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays measuring free radical scavenging activity. Chromone derivatives are known to exhibit strong antioxidant properties due to their ability to donate hydrogen atoms and stabilize free radicals. This activity is crucial in mitigating oxidative stress-related diseases.

Anti-Cancer Properties

Several studies have highlighted the anti-cancer potential of chromone derivatives. For example, research involving prostate cancer cell lines (PC-3) indicated that certain substituted chromones inhibited cell proliferation effectively. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells . Additionally, molecular docking studies have suggested that these compounds may interact with specific protein targets involved in cancer progression .

Case Studies

The biological activities of this compound are mediated through various biochemical pathways:

- Inhibition of PI3K/AKT Pathway : Similar compounds have been shown to suppress the activation of phosphatidylinositol 3-kinase (PI3K), leading to reduced inflammation and cellular migration in neutrophils .

- Induction of Apoptosis : Anti-cancer effects are often linked to the induction of apoptosis through mitochondrial pathways and caspase activation.

- Free Radical Scavenging : The presence of hydroxyl groups enhances the ability to donate electrons or hydrogen atoms, providing protective effects against oxidative stress.

Q & A

Q. What strategies validate synergistic effects with other therapeutic agents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.